Ethyl (4-acetyl-5-aminopyridin-2-YL)acetate
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Overview
Description
Ethyl (4-acetyl-5-aminopyridin-2-YL)acetate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and features both acetyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-acetyl-5-aminopyridin-2-YL)acetate typically involves the reaction of 4-acetyl-5-aminopyridine with ethyl acetate under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants . The reaction can be summarized as follows:
[ \text{4-acetyl-5-aminopyridine} + \text{ethyl acetate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-acetyl-5-aminopyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl (4-acetyl-5-aminopyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (4-acetyl-5-aminopyridin-2-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
Piperidine Derivatives: These compounds also contain a nitrogen atom in a heterocyclic ring and are widely used in pharmaceuticals.
Uniqueness
Ethyl (4-acetyl-5-aminopyridin-2-YL)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of acetyl and amino groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-5-aminopyridin-2-yl)acetate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)5-8-4-9(7(2)14)10(12)6-13-8/h4,6H,3,5,12H2,1-2H3 |
InChI Key |
KZSYGDYDKROGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)N)C(=O)C |
Origin of Product |
United States |
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